![molecular formula C13H10N2O2 B073347 4-(PHENYLAZO)BENZOIC ACID CAS No. 1562-93-2](/img/structure/B73347.png)
4-(PHENYLAZO)BENZOIC ACID
Overview
Description
4-(Phenyldiazenyl)benzoic acid, also known as 4-(Phenylazo)benzoic acid, is an organic compound with the molecular formula C13H10N2O2. It is an azobenzene derivative, characterized by the presence of a diazenyl group (-N=N-) attached to a benzoic acid moiety. This compound is notable for its photoisomerizable properties, making it useful in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that azobenzene derivatives, like this compound, are often used in the synthesis of dyes and food additives .
Mode of Action
4-(Phenylazo)benzoic Acid is a photo-isomerisable molecule . This means that it can change its structural configuration in response to light, which is a unique property among certain chemical compounds. This property is often exploited in the design of molecular switches .
Action Environment
Environmental factors such as light intensity and wavelength can influence the action, efficacy, and stability of this compound due to its photo-isomerisable property . The compound’s interaction with TiO2 and ZnO electrodes has been investigated, suggesting potential applications in photo-responsive systems .
Biochemical Analysis
Biochemical Properties
4-(Phenylazo)benzoic acid plays a significant role in biochemical reactions due to its ability to undergo photo-isomerization. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with TiO2 and ZnO electrodes, forming complexes that can be used in photoreversible switches . Additionally, this compound can form hydrogen bonds with adjacent molecules, influencing its biochemical behavior
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to interact with macrocyclic metal complexes, leading to the formation of structures that exhibit significant photoluminescence properties . These interactions can alter cellular processes, including the regulation of gene expression and metabolic activities, highlighting the compound’s potential in cellular and molecular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to undergo photo-isomerization, which allows it to bind to different biomolecules and influence their activity. For instance, the compound can form complexes with metal ions, such as nickel and copper, leading to changes in their coordination geometry and photoluminescence properties . These interactions can result in enzyme inhibition or activation, as well as changes in gene expression, providing insights into the molecular mechanisms underlying the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under light exposure but may degrade under high temperatures or strong acidic or basic conditions . Long-term studies have shown that the compound can maintain its photoluminescence properties over extended periods, making it suitable for various in vitro and in vivo applications . Understanding these temporal effects is essential for optimizing the use of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. These findings are crucial for understanding the compound’s safety and efficacy in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical behavior. The compound can undergo metabolic transformations, leading to the formation of different metabolites that can affect metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to different cellular compartments, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s bioavailability and its potential effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating the mechanisms underlying its biochemical effects and optimizing its use in cellular and molecular biology research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Phenyldiazenyl)benzoic acid can be synthesized through the diazotization of p-aminobenzoic acid followed by coupling with nitrosobenzene . The reaction typically involves the following steps:
- p-Aminobenzoic acid is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with nitrosobenzene to form 4-(Phenyldiazenyl)benzoic acid.
Industrial Production Methods
Industrial production methods for 4-(Phenyldiazenyl)benzoic acid often involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Phenyldiazenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the diazenyl group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Amines are the primary products.
Substitution: Substituted aromatic compounds, such as nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
Chemical and Material Science Applications
Photoresponsive Materials
4-(Phenylazo)benzoic acid is widely utilized in the development of photoresponsive materials. Its ability to undergo trans-cis isomerization upon exposure to UV light allows it to act as a molecular switch. This property is harnessed in creating smart materials that can change their physical properties in response to light stimuli, making them suitable for applications in optical devices and sensors .
Synthesis of Dyes and Pigments
The compound is also employed in the synthesis of various dyes and pigments due to its vibrant color and stability. Its derivatives are used in textile and food industries, where color stability under light exposure is crucial . The synthesis often involves coupling reactions with other aromatic compounds to enhance color properties.
Biological Applications
Biological Imaging
In biological research, this compound has been investigated as a probe for imaging techniques. Its photoisomerizable nature allows it to be used in fluorescence microscopy, where it can help visualize cellular processes by changing its fluorescence properties upon light exposure .
Photodynamic Therapy
The compound has potential therapeutic applications, particularly in photodynamic therapy (PDT) for cancer treatment. As a photosensitizer, it can generate reactive oxygen species upon light activation, targeting tumor cells while minimizing damage to surrounding healthy tissue. Studies have shown promising results in using PABA-based compounds for this purpose .
Industrial Applications
Production of Photochromic Materials
this compound is utilized in the preparation of novel photochromic materials, such as ZrO2 precursor solutions. These materials are essential in creating coatings and films that change color or opacity when exposed to light, finding applications in smart windows and optical filters .
Electrode Functionalization
The interaction of this compound with semiconductor electrodes like TiO2 and ZnO has been explored for enhancing the efficiency of solar cells and sensors. The compound can form complexes that improve charge transfer processes, contributing to more efficient energy conversion systems .
Case Studies
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar in structure but lacks the carboxylic acid group.
4-(Phenylazo)aniline: Contains an amino group instead of a carboxylic acid group.
4-(Phenylazo)phenol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-(Phenyldiazenyl)benzoic acid is unique due to its combination of photoisomerizable properties and the presence of a carboxylic acid group. This combination allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Biological Activity
4-(Phenylazo)benzoic acid, also known as 4-(phenyldiazenyl)benzoic acid, is a compound characterized by its azo group (-N=N-) linking a phenyl group to a benzoic acid moiety. This compound has garnered attention due to its unique biological activities, particularly in pharmacology and materials science. Its structural properties allow it to function as a photosensitive agent, which has implications in various biological and chemical applications.
- Molecular Formula : CHNO
- Molecular Weight : 226.23 g/mol
- Melting Point : 247-250°C
- Density : 1.19 g/cm³
- Boiling Point : 418.1°C at 760 mmHg
Antibacterial Properties
Research has indicated that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. In studies involving various bacterial strains, the compound demonstrated promising results, suggesting its potential as an antibacterial agent.
Bacterial Strain | Activity Observed |
---|---|
Staphylococcus aureus | Effective |
Streptococcus pneumoniae | Effective |
Klebsiella pneumoniae | Effective |
Vibrio cholerae | Effective |
Shigella boydii | Effective |
These findings highlight the compound's potential for development into therapeutic agents targeting bacterial infections .
TRPA1 Agonist Activity
This compound is recognized as a photosensitive and photoswitchable agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1). This receptor plays a critical role in pain signaling pathways. The ability of this compound to modulate TRPA1 activity through light exposure provides a novel approach for studying pain mechanisms and developing analgesics.
- Mechanism : Upon exposure to specific wavelengths of light, the compound can induce conformational changes that activate TRPA1 channels, leading to pain signaling modulation .
Photophysical Properties
The compound's photosensitivity allows it to undergo reversible structural changes upon light exposure. This characteristic is utilized in various applications, including:
- Optical Control of Biological Processes : By utilizing the photoswitchable nature of the compound, researchers can control biological responses with high precision.
- Nanobiomolecular Machines : The compound has been integrated into designs for nanomachines that operate based on light activation .
Study on Antimicrobial Efficacy
In a comprehensive study published in MDPI, researchers synthesized several organotin(IV) complexes derived from this compound and evaluated their antibacterial properties. The study concluded that these complexes exhibited enhanced antibacterial activity compared to the free ligand, indicating that modifications to the original structure can significantly improve biological efficacy .
Pain Modulation Research
In another research effort, Qiao et al. (2021) explored the use of this compound as a pharmacological tool for pain signaling studies. The findings suggested that this compound could effectively modulate TRPA1 activity, providing insights into pain mechanisms and potential therapeutic applications .
Properties
IUPAC Name |
4-phenyldiazenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPTZWQFHBVOLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061784 | |
Record name | Benzoic acid, 4-(phenylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-93-2, 37790-20-8 | |
Record name | 4-(2-Phenyldiazenyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1562-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Phenylazobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(phenylazo)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037790208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 4-(2-phenyldiazenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 4-(phenylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylazobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.862 | |
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Record name | 4-Phenylazobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7WT6MJ3SW | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-(phenylazo)benzoic acid?
A1: The molecular formula of this compound is C13H10N2O2, and its molecular weight is 226.23 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound displays characteristic UV-Vis absorption bands corresponding to its trans and cis isomers. The trans isomer typically exhibits a strong absorption band around 320-350 nm, while the cis isomer absorbs at shorter wavelengths, around 250-280 nm. [, , , , , , ] 1H NMR spectroscopy can be used to distinguish the isomers and study their interactions with other molecules. [, ]
Q3: How does this compound behave in different solvents?
A3: The solubility and spectroscopic properties of this compound are influenced by solvent polarity. Studies have shown spectral shifts in absorption and emission maxima depending on the solvent used. []
Q4: Can this compound be incorporated into thin films?
A4: Yes, this compound has been successfully incorporated into thin films. For instance, it can be used as a component in photochromic ZrO2 precursor solutions for preparing functional thin films. [, , ]
Q5: How does this compound interact with cyclodextrins?
A6: this compound forms inclusion complexes with α-cyclodextrin (α-CD) and β-cyclodextrin (β-CD). [, , , , ] These host-guest interactions are influenced by factors like pH, temperature, and the presence of other molecules. The photoisomerization of this compound can influence its binding affinity to cyclodextrins, impacting the properties of the resulting supramolecular systems. [, , ]
Q6: Can this compound be used to create photoresponsive materials?
A7: Yes, the photoisomerization of this compound makes it a key component in various photoresponsive systems. For example, it has been used to create photoreversible micelles, hydrogels, and surfaces with switchable wettability. [, , , , , , ] The reversible change in its molecular geometry upon light irradiation triggers changes in the self-assembly and properties of these materials.
Q7: How does this compound influence the properties of surfactant systems?
A8: The inclusion of this compound in surfactant solutions can dramatically alter their rheological properties. For instance, it can induce the formation of viscoelastic fluids with tunable viscosity and thixotropy. This behavior is attributed to the formation of wormlike micelles and their transformation into other structures upon photoisomerization of the this compound. [, , , ]
Q8: Can this compound be used in the context of molecular imprinting?
A9: Yes, this compound has been successfully employed as a template molecule in molecular imprinting techniques. Its incorporation and subsequent removal from ultrathin titania films have led to the creation of size-selective nanochannels. [] This demonstrates its potential for developing selective filtration membranes and sensors.
Q9: How does this compound interact with DNA?
A10: Research suggests that azobenzene derivatives, including this compound, can interact with DNA and influence its helicity. [] While specific details regarding the interaction mechanism may require further investigation, this finding highlights the potential of this compound and its derivatives in DNA-targeting applications.
Q10: How is computational chemistry used in research on this compound?
A11: Computational methods, including Density Functional Theory (DFT) calculations, have been instrumental in understanding the structural changes of this compound upon UV irradiation and its interactions with other molecules. [, ] These simulations provide valuable insights into the molecular mechanisms underlying its photoresponsive behavior and guide the design of novel materials and applications.
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